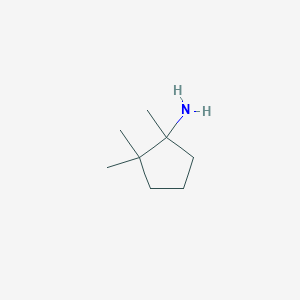

1,2,2-Trimethylcyclopentan-1-amine

描述

Structure

3D Structure

属性

分子式 |

C8H17N |

|---|---|

分子量 |

127.23 g/mol |

IUPAC 名称 |

1,2,2-trimethylcyclopentan-1-amine |

InChI |

InChI=1S/C8H17N/c1-7(2)5-4-6-8(7,3)9/h4-6,9H2,1-3H3 |

InChI 键 |

ZCCHMDYEMIBZTP-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCC1(C)N)C |

产品来源 |

United States |

Synthetic Methodologies for 1,2,2 Trimethylcyclopentan 1 Amine and Its Functionalized Derivatives

Stereoselective Access and Control

Achieving control over the stereochemistry of 1,2,2-trimethylcyclopentan-1-amine is paramount for its application in stereoselective processes. The two primary approaches to obtaining enantiomerically pure or enriched forms of this amine are through synthesis from chiral precursors and by enantiomeric resolution.

Synthesis from Camphoric Acid and Related Chiral Precursors

A prominent and effective strategy for the stereoselective synthesis of this compound and its analogs utilizes the readily available and naturally chiral molecule, (+)-camphoric acid. nih.govnih.gov This C10 dicarboxylic acid, with its inherent stereocenters, serves as an excellent starting material for constructing the trimethylcyclopentane framework with a defined stereochemistry.

The synthetic routes from camphoric acid often involve a series of chemical transformations aimed at modifying the carboxylic acid groups and introducing the amine functionality. A common approach involves the conversion of (+)-camphoric acid to (-)-(1R,3R)-3-chlorocamphoric anhydride (B1165640). orgsyn.org This is typically achieved by reacting (+)-camphoric acid with phosphorus pentachloride. orgsyn.org The resulting anhydride can then undergo further reactions. For instance, hydrolysis of the anhydride can yield (-)-(1S,4R)-camphanic acid. orgsyn.org These intermediates, derived from camphoric acid, provide a chiral scaffold upon which the desired amine can be constructed, ensuring the transfer of chirality from the starting material to the final product. The use of such chiral precursors is a powerful tool in asymmetric synthesis, allowing for the predictable and controlled formation of specific stereoisomers. nih.gov

Enantiomeric Resolution Techniques

When a racemic mixture of this compound is synthesized, enantiomeric resolution techniques are employed to separate the individual enantiomers. Enzymatic kinetic resolution is a particularly effective method for this purpose. nih.gov This technique relies on the stereoselective acylation of the racemic amine by an enzyme, such as Novozym 435 (Candida antarctica lipase (B570770) B), in the presence of an acyl donor. nih.gov

In a typical enzymatic kinetic resolution, one enantiomer of the amine reacts preferentially with the acylating agent, leading to the formation of an amide, while the other enantiomer remains largely unreacted. This difference in reaction rates allows for the separation of the acylated amine from the unreacted amine. A notable advancement in this area is the development of double enzymatic kinetic resolution (DEKR), which allows for the simultaneous resolution of two racemic compounds. nih.gov The choice of solvent and temperature can significantly influence the efficiency and enantioselectivity of the resolution process. nih.gov

Strategic Functionalization and Derivatization Routes

The versatility of this compound is further expanded through various functionalization and derivatization strategies. These methods allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Regioselective Amination Reactions

Regioselective amination reactions are crucial for introducing the amine group at a specific position on the trimethylcyclopentane ring. One such method involves the photochemical C(sp3)–H amination of amides using N-haloimides. iu.edu This reaction proceeds via a radical mechanism, where a hydrogen atom is selectively abstracted from the substrate, followed by the introduction of the nitrogen-containing group. iu.edu While not directly applied to this compound in the provided context, this methodology represents a modern approach to C-H functionalization that could be adapted for the synthesis of its derivatives. Another approach involves the 1,4-nucleophilic addition of secondary amines to ortho-quinone methide intermediates, which can be generated in situ. nih.gov This method has been successfully used for the regioselective synthesis of 2-aminomethylated estrone (B1671321) derivatives. nih.gov

Formation of Monoamine-Hybrid Guanidine (B92328) Ligand Architectures

The primary amine group of this compound serves as a key handle for the synthesis of more complex ligands, such as monoamine-hybrid guanidines. Guanidines are known for their strong basicity and ability to coordinate with metal ions. researchgate.netineosopen.org The synthesis of these hybrid ligands typically involves the reaction of the chiral amine with a chloroformamidinium salt. researchgate.net This condensation reaction leads to the formation of a guanidine moiety attached to the chiral trimethylcyclopentane backbone. These guanidine-containing ligands have shown promise in various catalytic applications. researchgate.netnih.gov For example, guanidine-quinoline hybrid ligands have been synthesized and used in coordination with metals like zinc for polymerization studies. researchgate.net

Condensation Reactions with Anhydrides and Aldehydes

Condensation reactions provide a straightforward route to a wide array of derivatives of this compound.

Reaction with Anhydrides: Primary amines readily react with acid anhydrides to form amides. libretexts.orgquora.com This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the elimination of a carboxylate leaving group. libretexts.org This reaction is a fundamental transformation in organic synthesis and can be used to introduce various acyl groups onto the nitrogen atom of this compound, leading to the formation of N-acylated derivatives. The reaction initially forms an amic acid intermediate, which then cyclizes to the imide upon heating, with the loss of a water molecule. researchgate.net

Reaction with Aldehydes: The condensation of primary amines with aldehydes leads to the formation of imines, also known as Schiff bases. libretexts.orgrsc.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.org This reaction provides a versatile method for introducing a wide range of substituents at the nitrogen atom of this compound, depending on the structure of the aldehyde used. These condensation reactions are valuable for creating diverse libraries of compounds for various applications. researchgate.net

Generation of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and the stability they impart to metal complexes. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is a critical step in the application of these powerful catalysts. While direct synthetic routes starting from this compound are not extensively documented in dedicated studies, established methodologies for the preparation of symmetrical N,N'-disubstituted NHC precursors can be applied.

A prevalent and versatile method involves the condensation of a primary amine with glyoxal, followed by cyclization to form the heterocyclic ring. beilstein-journals.orgnih.gov This multi-step approach allows for the introduction of the sterically demanding 1,2,2-trimethylcyclopentyl group onto the nitrogen atoms of the resulting NHC precursor.

The general synthetic pathway can be outlined as follows:

Diimine Formation: The initial step involves the acid-catalyzed condensation of two equivalents of this compound with one equivalent of aqueous glyoxal. This reaction forms the corresponding N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diimine.

Reduction to Diamine (for Imidazolinium Precursors): To synthesize saturated imidazolinium salts, the diimine intermediate is reduced to the corresponding N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diamine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.

Cyclization: The final step is the construction of the imidazolium or imidazolinium ring by reacting the diamine or diimine with a suitable one-carbon source. For the synthesis of imidazolium salts from the diimine, a common reagent is a mixture of paraformaldehyde and an acid source like chlorotrimethylsilane (B32843) or hydrochloric acid. nih.gov For the cyclization of the diamine to form imidazolinium salts, triethyl orthoformate is a frequently employed reagent, often under microwave irradiation to accelerate the reaction. beilstein-journals.orgnih.gov

This modular approach allows for the synthesis of a variety of NHC precursors by modifying the reactants. The bulky 1,2,2-trimethylcyclopentyl substituents are expected to create a unique steric environment around the carbene center in the final NHC, potentially influencing the catalytic activity and selectivity of its metal complexes.

| Step | Reactants | Product | Typical Conditions |

| 1. Diimine Formation | This compound, Glyoxal | N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diimine | Acid catalyst (e.g., formic acid), Methanol or Ethanol, Room temperature |

| 2. Reduction (optional) | N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diimine | N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diamine | Sodium borohydride, Methanol, 0 °C to Room temperature |

| 3. Imidazolium Salt Formation | N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diimine, Paraformaldehyde, Acid source | 1,3-bis(1,2,2-trimethylcyclopentyl)imidazolium salt | Toluene or other inert solvent, Heat |

| 3. Imidazolinium Salt Formation | N,N'-bis(1,2,2-trimethylcyclopentyl)ethane-1,2-diamine, Triethyl orthoformate | 1,3-bis(1,2,2-trimethylcyclopentyl)imidazolinium salt | Neat or in a high-boiling solvent, Microwave irradiation or conventional heating |

Derivatization for Analytical and Purification Purposes

The analysis and purification of this compound and its derivatives can be facilitated by chemical derivatization. This process involves converting the primary amine into a different functional group that enhances its properties for a specific analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). Derivatization can improve volatility, thermal stability, and detectability, as well as aid in the separation of enantiomers if a chiral derivatizing agent is used.

Common derivatization strategies for primary amines like this compound include:

Acylation: Reaction with acylating agents, such as acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides, converts the amine into a stable amide. Trifluoroacetyl derivatives are particularly useful for GC analysis as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the amine, making it more amenable to GC-MS analysis.

Formation of Schiff Bases: Condensation with aldehydes or ketones forms Schiff bases (imines). This can be used to introduce a chromophore for UV-Vis detection in HPLC or to alter the chromatographic behavior of the amine.

Chiral Derivatization: For the separation and analysis of enantiomers of chiral amines, a chiral derivatizing agent (CDA) can be used. Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues react with the amine to form diastereomeric amides, which can then be separated by chromatography.

The choice of derivatization reagent depends on the analytical method being employed and the specific properties of the analyte that need to be enhanced.

| Derivatization Method | Reagent | Derivative Formed | Analytical Application | Benefits |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-(1,2,2-trimethylcyclopentyl)trifluoroacetamide | GC-ECD, GC-MS | Increased volatility, high sensitivity with ECD |

| Acylation | Acetic anhydride | N-(1,2,2-trimethylcyclopentyl)acetamide | GC-FID, GC-MS | Increased thermal stability, good chromatographic properties |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(trimethylsilyl)-1,2,2-trimethylcyclopentan-1-amine | GC-MS | Increased volatility and thermal stability |

| Chiral Derivatization | (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride | Diastereomeric amides | HPLC, GC | Separation and quantification of enantiomers |

Coordination Chemistry and Ligand Design Principles

1,2,2-Trimethylcyclopentan-1-amine as a Chiral Ligand Precursor

This compound is a valuable building block in the synthesis of chiral ligands. Its rigid cyclopentane (B165970) backbone, substituted with three methyl groups, imparts a specific three-dimensional structure. This inherent chirality is crucial for enantioselective catalysis, a process that favors the formation of one enantiomer (a non-superimposable mirror image) of a product over the other. The amine group provides a reactive site for further modification, allowing for the attachment of various coordinating groups to create multidentate ligands. These tailored ligands can then bind to metal centers, creating chiral environments that can influence the stereochemical outcome of catalytic reactions.

Design and Synthesis of Metal Complexes

The versatility of ligands derived from this compound allows for the formation of complexes with a wide range of transition metals. The specific properties and reactivity of these complexes are highly dependent on the choice of the metal ion and the design of the ligand.

Zinc Complexes and their Catalytic Engagement

Zinc(II) complexes incorporating ligands derived from amines have demonstrated significant catalytic activity in various organic transformations. For instance, zinc complexes with N-(aryl)imino-acenaphthenone ligands have been shown to be effective pre-catalysts for the guanylation of amines with carbodiimides and isocyanates, leading to the synthesis of guanidine (B92328) and urea (B33335) derivatives. ias.ac.in The catalytic activity of these complexes is influenced by the steric and electronic properties of the aryl substituents on the ligand. ias.ac.in Specifically, complexes with bulkier substituents, such as 2,6-diisopropylphenyl, exhibit higher catalytic activity. ias.ac.in The proposed mechanism involves the formation of a five-coordinate zinc intermediate. ias.ac.in

Table 1: Catalytic Activity of Zinc Complexes in Guanylation Reactions ias.ac.in

| Catalyst Precursor | Substrate Amine | Product | Yield (%) |

| (2,6-Me₂C₆H₃-BIAO)ZnCl₂ | Aniline | N,N'-diphenylguanidine | 75 |

| (2,4,6-Me₃C₆H₂-BIAO)ZnCl₂ | Aniline | N,N'-diphenylguanidine | 80 |

| (2,6-iPr₂C₆H₃-BIAO)ZnCl₂ | Aniline | N,N'-diphenylguanidine | 90 |

| (2,6-iPr₂C₆H₃-BIAO)ZnCl₂ | 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)guanidine | 95 |

| (2,6-iPr₂C₆H₃-BIAO)ZnCl₂ | 4-Nitroaniline | N,N'-bis(4-nitrophenyl)guanidine | 55 |

Copper Complexes: Reactivity Towards Dioxygen and Intramolecular Oxygenation

Copper complexes are of significant interest due to their relevance to the active sites of copper-containing metalloenzymes that process dioxygen. nih.gov The design of suitable ligands to mimic these natural systems is a key focus of research. nih.gov Ligands derived from amines play a crucial role in stabilizing various copper-dioxygen species. nih.gov

The reaction of copper(I) complexes with dioxygen can lead to the formation of several species, including copper(II)-superoxide, trans-μ-1,2-peroxodicopper(II), and side-on peroxo species. nih.gov The specific outcome is influenced by the coordination geometry of the copper center, which is dictated by the ligand. For example, a change from a trigonal bipyramidal to a square pyramidal geometry can inhibit the reactivity of the copper(I) complex with dioxygen. nih.gov

The reactivity of these copper-dioxygen complexes is also a subject of intense study. For instance, some copper-superoxide complexes can react with phenols through either a proton-coupled electron transfer (PCET) or a hydrogen atom transfer (HAT) mechanism, depending on the nature of the phenol. researchgate.net This dual reactivity highlights the subtle factors that govern the reaction pathways in these systems. researchgate.net

Nickel and Palladium Complex Formation and Characterization

Nickel(II) and palladium(II) complexes have been synthesized using ligands containing a pendant pyridine (B92270) group. mdpi.com These complexes can exhibit unusual coordination modes, such as η⁵:κ¹(N)-coordination, where the metal center is bonded to both the cyclopentadienyl-like face and the nitrogen atom of the pyridine ring. mdpi.com The synthesis of these complexes often involves the reaction of a deprotonated ligand precursor with a metal halide complex, such as bis(triphenylphosphine)nickel(II) chloride or bis(triphenylphosphine)palladium(II) chloride. mdpi.com

Palladium-pyridyl complexes with endohedral amine functionality have also been synthesized and characterized. nih.gov The introduction of these amine groups can cause significant changes in the crystal morphology of the complexes due to interactions with the counterions. nih.gov These complexes have been analyzed using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. nih.gov

Exploration of Other Transition Metal Coordination Complexes

The coordination chemistry of this compound derivatives extends beyond zinc, copper, nickel, and palladium to include a variety of other transition metals. dntb.gov.ua Schiff base ligands, formed from the condensation of an amine with an aldehyde or ketone, are particularly versatile in forming complexes with metals such as cobalt, chromium, and iron. mdpi.com The coordination mode of these ligands can vary, with some acting as bidentate ligands and others as monodentate, depending on the metal ion and the reaction conditions. mdpi.com

The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal chloride salt in a 2:1 molar ratio. mdpi.com The resulting complexes can exhibit octahedral geometries. mdpi.com The electronic properties of the metal and the ligand can influence the bonding within the complex, as evidenced by shifts in the infrared and NMR spectra. mdpi.com

Structural Elucidation of Coordination Geometries and Electronic Environments within Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their reactivity and catalytic properties. X-ray crystallography is a powerful technique for obtaining detailed structural information. mdpi.comnih.gov This method has been used to confirm the coordination geometries of various nickel, palladium, and zinc complexes. rsc.orgmdpi.comnih.gov

For instance, single-crystal X-ray diffraction has revealed the η⁵:κ¹(N)-coordination mode in certain nickel and palladium complexes. mdpi.com In the case of some zinc complexes, it has been shown that the coordination environment around the zinc ion can be five-coordinate or six-coordinate, depending on the ligands present. rsc.org

Spectroscopic techniques such as NMR and FTIR are also essential for characterizing the electronic environment within these complexes. mdpi.commdpi.com Changes in the chemical shifts in NMR spectra and the vibrational frequencies in FTIR spectra upon complexation provide valuable insights into the metal-ligand bonding. mdpi.commdpi.com For example, the coordination of an azomethine nitrogen to a metal ion typically results in a downfield shift of the corresponding proton signal in the ¹H NMR spectrum. mdpi.com

Applications in Asymmetric Catalysis

Catalytic Systems Utilizing 1,2,2-Trimethylcyclopentan-1-amine Derived Ligands

A thorough search has not identified any established catalytic systems where ligands are explicitly derived from this compound. The development of new chiral ligands is a continuous effort in catalysis, with structures often chosen for their steric bulk, conformational rigidity, and electronic properties to induce high levels of stereocontrol. researchgate.net While the rigid cyclopentane (B165970) backbone and the chiral center of this compound suggest potential for such applications, no specific examples of its incorporation into catalytic systems have been reported.

Enantioselective Henry Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. organic-chemistry.orgwikipedia.org The development of catalytic, enantioselective versions of this reaction is of significant interest. Various catalytic systems, often involving metal complexes with chiral ligands or organocatalysts, have been successfully developed for this purpose. nih.gov However, there are no available research findings or data tables describing the use of this compound or its derivatives as catalysts or ligands for enantioselective Henry reactions.

Ring-Opening Polymerization (ROP) Catalysis

Ring-Opening Polymerization (ROP) is a versatile method for producing polymers from cyclic monomers. Control over the polymerization process can be achieved using various initiators and catalysts, including amine-based systems. vot.plosti.gov These catalysts can influence the polymer's architecture, molecular weight, and regioselectivity. nih.gov Despite the use of amines in ROP, a review of the literature shows no studies or data concerning the application of this compound as a catalyst or co-initiator in ROP of cyclic esters or other monomers.

Hydroxylation Catalysis

Direct C-H hydroxylation is a powerful strategy for synthesizing phenols and other alcohol-containing compounds, which are common motifs in bioactive molecules. nih.gov Transition metal catalysis, particularly with palladium, has enabled significant advances in this area, with ligand development being key to achieving high reactivity and selectivity. nih.gov Catalytic systems have been designed for the hydroxylation of various substrates. semanticscholar.org Nevertheless, no published reports or data were found that describe catalytic systems for hydroxylation that utilize ligands derived from this compound.

Exploration of Stereochemical Control in Various Reaction Systems

Stereochemical control is the central goal of asymmetric catalysis. The chiral ligand is paramount in dictating the three-dimensional arrangement of the transition state, thereby determining the stereochemical outcome of the reaction. While the structural features of this compound—a primary amine on a rigid, sterically hindered, and chiral scaffold—are theoretically interesting for inducing stereoselectivity, there is no documented research exploring its ability to control stereochemistry in any specific reaction system. General principles of asymmetric synthesis are well-established, but their application using this particular compound has not been reported. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of Complexes and Derivatives

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Structural Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. springernature.com For chiral molecules like the derivatives of 1,2,2-trimethylcyclopentan-1-amine, which are often derived from camphor, this technique is crucial for establishing the absolute configuration of stereogenic centers. springernature.comnih.govnih.gov

The process involves irradiating a single crystal of a sample with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined. To assign the absolute configuration of a light-atom molecule, anomalous dispersion effects are utilized. nih.govnih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true enantiomeric form. nih.gov

In the study of camphor-derived amines and their derivatives, SC-XRD has been employed to confirm their structures and absolute stereochemistry. For instance, the structures of various novel camphor-derived diamines and their thiourea (B124793) organocatalysts have been unequivocally determined by X-ray analysis, validating the synthetic pathways and stereochemical outcomes. nih.govnih.gov The crystal structure not only confirms the connectivity of the atoms but also reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclopentane (B165970) ring and the orientation of the bulky trimethyl and amine substituents.

Table 1: Representative Crystallographic Data for Camphor-Derived Structures

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | Indicates the symmetry elements present within the crystal. Chiral, non-centrosymmetric space groups like P2₁ are common for enantiomerically pure compounds. |

| Flack Parameter | ~0.0(2) | A value close to zero indicates the correct absolute configuration has been assigned. nih.gov |

| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This table provides typical data for well-resolved structures of chiral organic molecules. Specific values vary for each unique compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The amine functionality in this compound and its derivatives makes it a prime candidate for forming hydrogen bonds, which significantly influence the crystal packing, physical properties, and even reactivity of the compounds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen's lone pair allows it to act as a hydrogen bond acceptor. libretexts.org

In the solid state, these molecules often arrange themselves to maximize favorable intermolecular interactions. The most common of these is the N-H···N hydrogen bond, which can lead to the formation of chains or dimeric structures. nih.gov When other functional groups are present in the derivatives, such as hydroxyl or carbonyl groups, more complex hydrogen-bonding networks involving N-H···O or O-H···N interactions can arise. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. rsc.org Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework of this compound derivatives.

In a typical ¹H NMR spectrum, the protons of the three methyl groups on the cyclopentane ring would appear as distinct singlets, with their chemical shifts influenced by their local electronic environment. The protons on the cyclopentane ring itself would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts and coupling constants are diagnostic for the relative stereochemistry of the substituents. docbrown.info The protons on the amine group can sometimes be observed, though their signal can be broad and may not show coupling due to chemical exchange. docbrown.info

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for a full assignment of the spectrum. Furthermore, techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, which is invaluable for determining stereochemistry and conformational preferences in solution. researchgate.net

Table 2: Typical ¹H NMR Chemical Shift Ranges for Camphor-Derived Scaffolds

| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (CH₃) | 0.6 - 1.0 | Singlet |

| Cyclopentane Ring Protons (CH₂, CH) | 1.1 - 2.2 | Multiplet |

| Amine Protons (NH₂) | Variable (e.g., ~2.4) | Broad Singlet or Singlet |

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative. docbrown.infomdpi.comresearchgate.net

Circular Dichroism (CD) and UV-Vis Spectroscopy for Chiroptical Properties

As a chiral molecule, this compound and its derivatives are optically active. This activity can be probed using chiroptical spectroscopy methods like Circular Dichroism (CD) and UV-Vis spectroscopy. chim.it

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the basic trimethylcyclopentanamine scaffold does not have strong chromophores, derivatives containing aromatic rings or other unsaturated groups will show characteristic absorption bands.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters and the molecular conformation. rsc.org This technique is particularly useful for:

Confirming the enantiomeric purity of a sample.

Studying conformational changes in solution.

Monitoring the binding of a chiral molecule to other substrates, such as metal ions or macromolecules, as the CD signal is highly sensitive to changes in the chiral environment. rsc.org

For example, the chiroptical properties of camphor-derived ligands have been used to monitor the formation of chiral self-assembly structures with lanthanide ions, with the changes in the CD spectrum allowing for the determination of binding constants. rsc.org

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structures and Ligand Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. mdpi.comphcogj.com By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and the nature of chemical bonds. For a ligand such as 1,2,2-trimethylcyclopentan-1-amine, DFT studies would be instrumental in determining its electronic properties, such as the distribution of charge and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations provide insight into how the amine would interact with a metal center or a substrate in a catalytic reaction.

While specific DFT data for this compound is scarce, we can look at analogous systems to understand the type of information that can be gleaned. For example, DFT studies on other chiral amines used as ligands in catalysis reveal key electronic parameters.

Table 1: Representative Electronic Properties of a Chiral Amine Ligand from DFT Calculations (Note: This data is for an analogous chiral amine and is for illustrative purposes only.)

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Relates to the chemical reactivity and stability. |

| Mulliken Charge on Nitrogen | -0.45 e | Quantifies the electron density on the coordinating atom. |

These values help in understanding the ligand's ability to coordinate to a metal and its influence on the electronic environment of the resulting complex.

Elucidation of Reaction Mechanisms and Catalytic Cycles through Computational Modeling

Computational modeling is a powerful method for mapping out the intricate steps of a chemical reaction. numberanalytics.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism and catalytic cycle can be constructed. acs.org For a reaction catalyzed by a complex of this compound, computational modeling could identify the most likely reaction pathway, the rate-determining step, and the roles of all participating species.

For instance, in a hypothetical asymmetric hydrogenation reaction catalyzed by a metal complex of this compound, computational studies could model the approach of the substrate to the catalyst, the transfer of hydrogen, and the release of the product. This would provide a step-by-step understanding of how the chiral amine influences the reaction to favor the formation of one enantiomer over the other.

Prediction of Stereoselectivity and Enantiomeric Excess

A significant application of computational chemistry in asymmetric catalysis is the prediction of stereoselectivity and enantiomeric excess (ee). researchgate.netnih.gov By calculating the energy barriers for the formation of both enantiomers of the product, the expected enantiomeric excess can be estimated. The difference in the activation energies for the two competing pathways (ΔΔG‡) is directly related to the ratio of the enantiomers.

Computational models, often employing DFT, can be used to build and analyze the transition states leading to the different stereoisomers. acs.org The steric and electronic interactions between the catalyst, which includes the chiral ligand like this compound, and the substrate in these transition states determine the stereochemical outcome of the reaction. While experimental validation is crucial, these predictions can significantly guide the design and selection of catalysts. chiralpedia.com

Table 2: Example of Calculated Energy Barriers and Predicted Enantiomeric Excess for a Chiral Amine Catalyzed Reaction (Note: This is a hypothetical example to illustrate the principle.)

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Leading to (R)-product | 15.2 | 95 |

| Leading to (S)-product | 17.0 |

A lower activation energy for the transition state leading to the (R)-product would indicate that this is the major product, and the magnitude of the energy difference allows for a quantitative prediction of the enantiomeric excess.

Analysis of Ligand Electronic Properties and Donor Characteristics

The electronic properties of a ligand are critical to its function in a catalyst. nih.gov Computational methods can provide a detailed analysis of these properties. For this compound, this would involve quantifying its ability to donate electron density to a metal center, which is a key aspect of its role as a ligand.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and donor-acceptor interactions within a molecule. This analysis can provide a quantitative measure of the donor strength of the nitrogen atom in this compound. Furthermore, the calculated electrostatic potential surface can visualize the regions of the molecule that are electron-rich and likely to interact with electron-deficient species. These computational insights are vital for understanding how the ligand will influence the catalytic activity and selectivity of a metal complex. acs.org

Emerging Research Areas and Materials Science Applications

Utilization as a Template in the Synthesis of Chiral Inorganic Framework Materials

The synthesis of chiral inorganic framework materials, such as zeolites and metal-organic frameworks (MOFs), is a rapidly advancing field of research. These materials possess intricate pore structures and high surface areas, making them valuable for applications in enantioselective separations, asymmetric catalysis, and nonlinear optics. sioc-journal.cn A key strategy in the synthesis of these chiral frameworks is the use of a chiral organic molecule, known as a structure-directing agent (SDA) or template. This molecule guides the self-assembly of the inorganic components into a chiral structure. researchgate.net

While direct research specifically employing 1,2,2-Trimethylcyclopentan-1-amine as an SDA for chiral inorganic frameworks is not extensively documented in publicly available literature, the principles of templated synthesis provide a strong basis for its potential application. Chiral amines are known to be effective SDAs due to their ability to interact with the inorganic precursors through hydrogen bonding and electrostatic interactions, thereby imprinting their chirality onto the final framework. researchgate.netcsic.es The specific stereochemistry of the chiral amine dictates the handedness of the resulting inorganic structure. csic.es

For instance, studies have shown that different diastereoisomers of a chiral SDA can lead to the formation of different zeolite frameworks, highlighting the critical role of the template's molecular shape. csic.es The synthesis of a novel chiral solid, {Co(H2N(CH2)2NH2)3}[V3O9]·H2O, utilized an optically active cobalt complex as a template to induce chirality in the resulting vanadium oxide chain. researchgate.net This demonstrates the potential for chiral molecules to direct the formation of extended chiral structures.

The table below illustrates examples of chiral SDAs and the resulting inorganic frameworks, showcasing the diversity of structures that can be achieved. Although this compound is not listed, its structural features suggest its suitability for similar applications.

| Chiral Structure-Directing Agent (SDA) | Resulting Inorganic Framework | Reference |

| (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium | MTW framework | csic.es |

| {Co(H2N(CH2)2NH2)3}3+ | Chiral vanadium oxide chain | researchgate.net |

| 1,3-bis(1-adamantyl)imidazolium | High-silica SSZ-16 zeolite | researchgate.net |

The potential use of this compound as a chiral template would involve its introduction into a synthesis gel containing the inorganic precursors, such as silicate, aluminate, or metal ions and organic linkers for MOFs. Under hydrothermal or solvothermal conditions, the amine would direct the organization of these precursors around itself, leading to the crystallization of a chiral framework. Subsequent removal of the organic template, typically by calcination or solvent extraction, would leave behind a porous, chiral inorganic material.

Integration into Functionalized Dendrimeric Systems for Immobilization and Heterogeneous Catalysis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their unique structure, featuring a central core, repeating branched units, and a periphery of functional groups, makes them ideal scaffolds for a variety of applications, including catalysis. mdpi.comscilit.com The integration of specific functional molecules, such as this compound, onto the surface or within the branches of a dendrimer can impart new functionalities and create highly specialized catalytic systems.

The immobilization of catalytic species onto a solid support is a key strategy in heterogeneous catalysis, as it facilitates catalyst separation and recycling. nih.govtrinity.edu Dendrimers can be grafted onto solid supports like silica (B1680970) or polystyrene, or used as templates for the synthesis of nanoparticles, to create robust heterogeneous catalysts. mdpi.comresearchgate.net

Such functionalized dendrimers could find applications in asymmetric catalysis. The chiral environment created by the immobilized this compound units could be used to catalyze enantioselective reactions. Furthermore, dendrimers can be used to encapsulate metal nanoparticles, creating what are known as dendrimer-encapsulated nanoparticles (DENs). nih.gov The dendrimer serves to stabilize the nanoparticles and can influence their catalytic activity and selectivity. acs.org By functionalizing the dendrimer with a chiral amine like this compound, it may be possible to create chiral DENs for enantioselective catalysis.

The table below provides examples of different types of dendrimers and their applications in catalysis, illustrating the versatility of these systems.

| Dendrimer Type | Functionalization/Application | Reference |

| Poly(amidoamine) (PAMAM) | Template for Pt, Au, and bimetallic Pt-Au nanoparticles for CO oxidation | trinity.edu |

| Poly(propylene imine) (PPI) | Encapsulation of metal nanoparticles for hydrogenation and cross-coupling reactions | nih.gov |

| Polyester (bis-MPA based) | Functionalized with cysteamine (B1669678) for potential bioconjugation and antimicrobial applications | nih.gov |

| Triazine-based | Convergent synthesis for controlled surface chemistry and potential biological applications | mdpi.com |

The integration of this compound into these or similar dendrimeric architectures could lead to the development of novel, recyclable catalysts for asymmetric synthesis, a critical area in the pharmaceutical and fine chemical industries.

Future Perspectives and Research Challenges

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

A primary challenge and area of future research lies in the development of efficient and versatile synthetic routes to complex derivatives of 1,2,2-trimethylcyclopentan-1-amine. While general methods for the synthesis of primary amines are well-established, such as the reduction of nitriles or reductive amination of ketones, the synthesis of sterically hindered amines like this one can be challenging. acs.orglibretexts.orgorganic-chemistry.org Future work will need to focus on overcoming the steric hindrance to create a diverse library of derivatives.

Key research directions include:

Multicomponent Reactions: Investigating one-pot multicomponent reactions involving this compound, an aldehyde, and a third component like a pyruvate (B1213749) derivative could offer a rapid and efficient route to highly functionalized and complex molecules, such as γ-lactam derivatives. nih.gov

Late-Stage Functionalization: Developing methods for the selective functionalization of the amine group or the cyclopentane (B165970) ring at a late stage of a synthetic sequence would provide access to a wide range of derivatives from a common intermediate. This could involve techniques like photoredox catalysis for C-H activation. acs.orgresearchgate.netnih.gov

Flow Chemistry: Utilizing microreactor or flow chemistry technologies could enable better control over reaction parameters, potentially improving yields and selectivity in the synthesis of derivatives that are difficult to obtain using traditional batch methods.

The successful development of these synthetic pathways will be crucial for exploring the full potential of this compound in various applications.

Expansion of Catalytic Repertoire in Asymmetric Transformations

Chiral amines are powerful tools in asymmetric catalysis, acting as organocatalysts or chiral ligands for metal catalysts. rsc.orgacs.orgalfachemic.com The sterically demanding nature of this compound makes it a particularly interesting candidate for applications where high levels of stereocontrol are required.

Future research in this area will likely focus on:

Organocatalysis: Exploring the use of this compound and its derivatives as catalysts in a broader range of asymmetric transformations. This includes expanding beyond well-known reactions like Michael additions and aldol (B89426) reactions to more complex cascade reactions. alfachemic.com The steric bulk of the trimethylcyclopentyl group could create a unique chiral pocket, leading to high enantioselectivity.

Chiral Ligands: Designing and synthesizing novel chiral ligands derived from this compound for transition metal-catalyzed reactions, such as asymmetric hydrogenation. nih.govacs.org These ligands could impart unique reactivity and selectivity profiles to the metal center.

Chiral Auxiliaries: Investigating the use of this compound as a chiral auxiliary to control the stereochemical outcome of reactions. nih.govthieme-connect.de Its bulky nature could effectively shield one face of a reactive intermediate, directing the approach of a reactant.

A key challenge will be to systematically study the structure-activity relationship to understand how modifications to the amine scaffold influence its catalytic performance.

Table 1: Potential Asymmetric Catalytic Applications for this compound Derivatives

| Catalytic Role | Reaction Type | Potential Advantage of Steric Hindrance |

|---|---|---|

| Organocatalyst | Asymmetric Michael Addition | Enhanced facial discrimination of the electrophile. |

| Organocatalyst | Asymmetric Aldol Reaction | Precise control over the transition state geometry. |

| Chiral Ligand | Asymmetric Hydrogenation | Creation of a well-defined and rigid chiral environment around the metal center. |

| Chiral Auxiliary | Asymmetric Alkylation | High diastereoselectivity due to effective steric shielding. |

Exploration of Advanced Materials Integration and Design

The incorporation of chiral, cyclic moieties into polymers and other materials can lead to unique properties and functionalities. The rigid and sterically defined structure of this compound makes it an attractive building block for advanced materials.

Future research avenues include:

Chiral Polymers: Using derivatives of this compound as monomers for the synthesis of chiral polymers. These materials could have applications in chiral separations, sensing, and as scaffolds for asymmetric catalysis.

Vitrimers and Recyclable Polymers: A cyclopentane derivative has been shown to act as a cross-linker in vitrimers, which are a class of polymers that combine the properties of thermosets and thermoplastics and can be reprocessed and recycled. elsevierpure.com Exploring the use of this compound derivatives in similar applications could lead to the development of robust and sustainable materials.

Supramolecular Materials: The amine group can participate in hydrogen bonding and other non-covalent interactions, making it suitable for the construction of supramolecular assemblies and functional host-guest systems. st-andrews.ac.uk The chirality and steric bulk of the cyclopentane ring could be used to control the architecture and properties of these materials.

The challenge in this area will be to establish clear relationships between the molecular structure of the amine derivative and the macroscopic properties of the resulting material.

Methodological Advancements in Characterization and Computational Prediction

A deeper understanding of the structure, conformation, and reactivity of this compound and its derivatives will be essential for their rational design and application. This will require the use of advanced characterization techniques and computational modeling.

Key areas for future development include:

Advanced Spectroscopic and Crystallographic Techniques: Utilizing techniques like multidimensional NMR spectroscopy and single-crystal X-ray diffraction to precisely determine the three-dimensional structure and conformation of complex derivatives in both solution and the solid state. acs.org

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the conformational preferences, reactivity, and spectroscopic properties of new derivatives. researchgate.netnih.govroyalsocietypublishing.orgacs.org This can help to guide synthetic efforts and provide insights into reaction mechanisms. For instance, computational studies can be used to understand the strain energy of the cyclopentane ring and how it influences reactivity. acs.org

In Silico Screening: Developing computational models to predict the potential efficacy of derivatives in specific applications, such as their binding affinity to a biological target or their performance as a catalyst in a particular reaction. This can help to prioritize synthetic targets and accelerate the discovery process.

The integration of experimental and computational approaches will be crucial for tackling the research challenges associated with this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。